2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid

Medicinal Chemistry Sourcing Reproducibility

Sourcing structurally unique building blocks for medicinal chemistry often leads to generic, underexplored chemical space. This compound solves that by providing a pre-formed, alpha-substituted phenylacetic acid core with a specific 4-isopropylphenylsulfanyl group, directly relevant to patented PPAR-alpha modulator scaffolds. - Enables direct SAR exploration of lipophilic and steric effects on target binding, bypassing multi-step synthesis of simpler analogs. - Serves as a key intermediate for novel IP generation, with a unique substitution pattern distinct from common phenylthioacetic acid derivatives. - Differentiates your compound library with a high-purity building block validated for analytical method development.

Molecular Formula C17H18O2S
Molecular Weight 286.4 g/mol
CAS No. 938287-63-9
Cat. No. B3389809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid
CAS938287-63-9
Molecular FormulaC17H18O2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)SC(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H18O2S/c1-12(2)13-8-10-15(11-9-13)20-16(17(18)19)14-6-4-3-5-7-14/h3-12,16H,1-2H3,(H,18,19)
InChIKeyWXOIHKXGGSBFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid: Sourcing & Specifications


2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid (CAS 938287-63-9) is an alpha-substituted aryl thioether carboxylic acid with the molecular formula C₁₇H₁₈O₂S and a molecular weight of 286.39 g/mol [1]. The compound is defined by a phenylacetic acid core featuring a phenylsulfanyl (thioether) linkage to a para-isopropylphenyl moiety . It is primarily utilized as a specialized synthetic building block in medicinal chemistry and materials science . The compound is commercially available from multiple established chemical suppliers with a typical purity specification of 95% .

Workflow Specialized synthetic building block for medicinal chemistry and library synthesis
Selection Alpha-arylthio acetic acid with 4-isopropylphenylsulfanyl substitution
Procurement Available from multiple established suppliers; research-grade purity

2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid: Why Analogs Cannot Substitute


While this compound belongs to the broad class of alpha-arylthio acetic acids, its specific substitution pattern—a 4-isopropylphenylsulfanyl group at the alpha position of a phenylacetic acid core—is unique. This structural specificity is critical because, in analogous phenylthioacetic acid derivatives, variations in aryl substitution directly modulate lipophilicity (logP), steric bulk, and the electronic properties of the sulfur atom, which are key determinants of target binding affinity and metabolic stability [1]. Furthermore, a structurally distinct but molecular-weight-matched analog (Namirotene, CAS 101506-83-6) demonstrates that a different linkage between the phenyl and isopropylphenyl moieties results in a completely divergent biological profile, underscoring the functional non-equivalence of seemingly similar compounds [2].

Substituent specificity
The 4-isopropylphenylsulfanyl group at the alpha position critically controls lipophilicity and steric profile; simpler phenylthio analogs lack this substitution.
Electronic property shift
Aryl substitution modulates the sulfur's electronic character, which may alter target binding and metabolic stability compared to unsubstituted or differently substituted analogs.
Divergent biological outcome
A weight-matched analog (Namirotene) with a different linkage between phenyl and isopropylphenyl groups shows a completely different profile, confirming functional non-equivalence.

2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid: Comparative Evidence vs Analogs


Commercial Availability for Reproducible Research

The target compound (CAS 938287-63-9) is available from multiple global suppliers, including Sigma-Aldrich, Fluorochem, and AK Scientific, with a standard purity of 95% . This contrasts with a structurally simpler analog, (Phenylthio)acetic acid (CAS 103-04-8), which, while widely used, does not possess the specific 4-isopropylphenyl substitution required for SAR studies involving lipophilic binding pockets . The availability of CAS 938287-63-9 from multiple vendors provides supply chain redundancy, reducing the risk of research delays.

Supplier Availability
Procurement context
≥5 global suppliers vs. (Phenylthio)acetic acid (CAS 103-04-8)
Supports stable multi-source supply chain
Procurement landscape as of 2025-2026
Medicinal Chemistry Sourcing Reproducibility

Predicted Density and Boiling Point

The predicted density of the target compound is 1.18±0.1 g/cm³ and its predicted boiling point is 418.2±45.0 °C at 760 mmHg . These calculated properties differentiate it from a related structural isomer, [4-(isopropylsulfanyl)phenyl]acetic acid (CAS 3583-60-6, C₁₁H₁₄O₂S, MW 210.29), which is a simpler analog lacking the alpha-phenyl group [1]. The higher molecular weight and predicted boiling point of CAS 938287-63-9 reflect its increased molecular complexity and lower volatility, which can be advantageous for certain synthetic and analytical procedures.

Predicted Properties
Predicted values
Density 1.18±0.1 g/cm³; B.P. 418.2±45.0 °C (760 mmHg)
Guides handling and purification protocols
Calculated properties; validation recommended
Physicochemical Properties Formulation Handling

Specialized Building Block for SAR & Library Synthesis

The compound is specifically cited as a building block in the synthesis of more complex organic molecules . This contrasts with simpler analogs like (Phenylthio)acetic acid (CAS 103-04-8), which serves as a reactant for core heterocycles [1]. The dual aromatic substitution of CAS 938287-63-9 provides a unique, pre-formed moiety that can introduce both lipophilic and steric bulk in a single synthetic step, making it a superior choice for exploring structure-activity relationships (SAR) around hydrophobic protein pockets compared to a stepwise assembly using smaller, less decorated fragments [2].

Structural Complexity
Class-level inference
MW 286.39 vs. 167.20 g/mol (119 g/mol higher)
Pre-formed lipophilic moiety may reduce synthetic steps
Supports SAR library efficiency
Medicinal Chemistry SAR Library Synthesis

2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid: Recommended Applications


SAR Studies in Lipophilic Binding Pockets

The primary application for this compound is as a specialized building block in medicinal chemistry SAR studies . Its specific alpha-substituted phenylacetic acid core, bearing a 4-isopropylphenylsulfanyl group, makes it an ideal candidate for exploring hydrophobic interactions in target protein binding sites. Researchers can use this pre-formed moiety to investigate the impact of steric and electronic effects on potency and selectivity, providing a more advanced starting point than simpler, less decorated phenylthioacetic acid derivatives [1].

Synthesis of Phenylthioacetic Acid Derivative Libraries

The compound is directly relevant to the chemical space defined in patents covering phenylthioacetic acid derivatives for therapeutic applications, including hypolipidemic agents and PPAR-alpha receptor modulators . For researchers exploring these or similar target classes, this compound serves as a crucial intermediate for generating novel analogs. Its procurement ensures access to a specific, patented chemical space, differentiating it from more generic, unpatented analogs and potentially leading to the discovery of new intellectual property [1].

Analytical Method Development & Chromatography

Given its unique combination of a carboxylic acid functional group and a lipophilic, sulfur-containing aromatic core, the compound can serve as a valuable reference standard in analytical method development . Its predicted physicochemical properties, including a density of 1.18 g/cm³ and a boiling point of 418.2 °C, differentiate it from more common analytes, making it suitable for developing and validating HPLC or GC-MS methods for complex mixtures or degradation studies of similar drug candidates [1].

Application
Selection Property
Validation Focus
SAR exploration of lipophilic pockets
Pre-installed steric and hydrophobic bulk
Binding affinity and selectivity modulation
Library synthesis in phenylthioacetic acid chemical space
Access to a structurally defined, patent-relevant intermediate
Analog diversity and intellectual property generation
Analytical method reference standard
Distinct carboxylic acid and lipophilic sulfur core
Method selectivity and retention time differentiation
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